molecular formula C11H15N5 B11884581 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine CAS No. 62061-50-1

3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

Cat. No.: B11884581
CAS No.: 62061-50-1
M. Wt: 217.27 g/mol
InChI Key: AWVBMUWKQZQAJA-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine, also known as N6-(delta2-isopentenyl)-adenine or isopentenyl adenine, belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound exists in all living organisms, ranging from bacteria to humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine typically involves the alkylation of adenine with isopentenyl pyrophosphate. The reaction is catalyzed by enzymes such as isopentenyltransferase .

Industrial Production Methods

The use of biotechnological methods to produce this compound on a larger scale could be explored, given its presence in various biological systems .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or aminated purine derivatives .

Scientific Research Applications

3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine involves its interaction with specific receptors and enzymes in biological systems. As a cytokinin, it binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth . In humans, it may interact with various molecular targets involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-(3-methylbut-2-en-1-yl)-3H-purin-6-amine is unique due to its specific isopentenyl group, which influences its biological activity and stability. This structural feature makes it particularly effective in promoting cell division and growth in plants .

Properties

CAS No.

62061-50-1

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

3-methyl-N-(3-methylbut-2-enyl)-7H-purin-6-imine

InChI

InChI=1S/C11H15N5/c1-8(2)4-5-12-10-9-11(14-6-13-9)16(3)7-15-10/h4,6-7H,5H2,1-3H3,(H,13,14)

InChI Key

AWVBMUWKQZQAJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN=C1C2=C(N=CN2)N(C=N1)C)C

Origin of Product

United States

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